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molecular formula C10H14O6 B038782 mono-2-(Methacryloyloxy)ethyl succinate CAS No. 20882-04-6

mono-2-(Methacryloyloxy)ethyl succinate

Cat. No. B038782
M. Wt: 230.21 g/mol
InChI Key: ZEWLHMQYEZXSBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08124188B2

Procedure details

2-Hydroxyethyl methacrylate (25 g, 0.195 mol) and succinic anhydride (19.5 g, 0.195 mol) were added to dichloromethane (200 mL) under nitrogen. Triethylamine (28.5 ml, 20.72 g, 1.05 equiv.) was then added dropwise over 20 minutes and the reaction mixture was refluxed for 1.5 hours. The reaction mixture was then diluted with dichloromethane (200 mL), washed with 2 M HCl (150 mL) and then finally with brine (100 mL). The organic phase was separated from the aqueous phase, dried (MgSO4 and Na2SO4) and evaporated to dryness, yielding a viscous, colourless liquid (34.9 g, 77.8% yield). 1H NMR (1.89 (s, 3H, CH3), 2.59-2.67 (m, 4H, 2×CH2CO), 4.31 (br.s, 4H, 2×CH2OCO), 5.55 (s, 1H, vinyl CH), 6.08 (s, 1H, vinyl CH). 13C NMR δ 17.96, 28.64, 28.73, 62.15, 62.29, 126.12, 135.79, 167.11, 171.90, 177.73.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
28.5 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
77.8%

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH2:8][OH:9])(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:10]1(=[O:16])[O:15][C:13](=[O:14])[CH2:12][CH2:11]1.C(N(CC)CC)C>ClCCl>[C:1]([O:6][CH2:7][CH2:8][O:9][C:10](=[O:16])[CH2:11][CH2:12][C:13]([OH:15])=[O:14])(=[O:5])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCCO
Name
Quantity
19.5 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
28.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 1.5 hours
Duration
1.5 h
WASH
Type
WASH
Details
washed with 2 M HCl (150 mL)
CUSTOM
Type
CUSTOM
Details
The organic phase was separated from the aqueous phase
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4 and Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCOC(CCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 34.9 g
YIELD: PERCENTYIELD 77.8%
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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